molecular formula C17H21N3O3S B14934247 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B14934247
M. Wt: 347.4 g/mol
InChI Key: HJORNHZCKPHQFH-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a phenyl group, and a tetrahydrothiophene dioxide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves several steps, including the formation of the pyrazole ring and the introduction of the tetrahydrothiophene dioxide group. Common synthetic routes include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Tetrahydrothiophene Dioxide Group: This step involves the oxidation of tetrahydrothiophene to form the dioxide moiety, which is then coupled with the pyrazole ring.

    Final Coupling: The phenyl and propan-2-yl groups are introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the dioxide moiety back to the corresponding sulfide.

    Substitution: Various nucleophiles can substitute the phenyl or propan-2-yl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can be compared with similar compounds, such as:

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide: This compound shares the tetrahydrothiophene dioxide moiety but differs in its other functional groups.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropionamide: Another similar compound with a different substitution pattern on the pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C17H21N3O3S/c1-12(2)15-10-16(20(19-15)14-6-4-3-5-7-14)17(21)18-13-8-9-24(22,23)11-13/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,18,21)

InChI Key

HJORNHZCKPHQFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2CCS(=O)(=O)C2)C3=CC=CC=C3

Origin of Product

United States

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